Amprolium is a synthetic thiamine analogue. Its primary mechanism of action is the competitive inhibition of thiamine uptake [1] [2]. The table below summarizes the key molecular and functional aspects of this mechanism.
| Aspect | Detailed Description |
|---|---|
| Chemical Nature | Quaternized derivative of pyrimidine; synthetic structural analog of thiamine [1] [3]. |
| Primary Molecular Target | Thiamine transporters in susceptible organisms [4]. |
| Key Action | Competes with thiamine for binding sites on transporters, blocking its absorption [1] [2]. |
| Cellular Consequence | Disruption of carbohydrate synthesis and energy metabolism in the parasite, leading to thiamine deficiency and starvation [1] [2]. |
| Basis of Selective Toxicity | Thiamine transport systems in coccidian parasites (e.g., Eimeria spp.) are significantly more sensitive to this compound than those of the host animal [1]. |
The following diagram illustrates this competitive inhibition pathway and its metabolic consequences.
Diagram of the competitive inhibition of thiamine uptake by this compound.
Recent structural biology studies have provided a clear picture of how this compound interacts with thiamine transporters.
The primary application of this compound is in veterinary medicine for the prevention and treatment of intestinal coccidiosis.
| Property | Description |
|---|---|
| Target Parasites | Primarily effective against Eimeria species (e.g., E. tenella, E. necatrix) [5]. |
| Stage Specificity | Most active against the first-generation trophozoites and schizonts, with peak activity on day 3 of the life cycle [5]. It also suppresses sexual stages (gametogony) and oocyst sporulation [1]. |
| Spectrum of Activity | Coccidiostatic at lower doses and coccidiocidal at higher doses [1]. |
| Efficacy Confirmation | A 2021 meta-analysis of anticoccidial sensitivity trials confirmed that this compound at 125 ppm in feed significantly improved weight gain and feed conversion ratio in challenged birds, demonstrating robust efficacy despite years of use [2]. |
This compound is also used in research to model thiamine deficiency (ThD) in laboratory animals. The following diagram outlines a typical experimental workflow.
Workflow for inducing thiamine deficiency with this compound in a murine model.
For researchers using this compound, several factors must be considered:
| Consideration | Implication for Research & Use |
|---|---|
| Host Thiamine Deficiency | Prolonged high-dose administration can induce thiamine deficiency in the host, which is reversible with thiamine supplementation [1] [7]. |
| Lack of Antibacterial Activity | This compound is not considered to have significant antibacterial activity at clinically relevant concentrations, making it suitable for studies in antibiotic-free systems and reducing concerns about contributing to antibacterial resistance [3] [2]. |
| Resistance in Parasites | Continuous use in the field has led to the development of resistance in Eimeria parasites, which is a major limitation for its veterinary use [5]. |
| Apoptosis Mechanism | In neuronal cell models, this compound-induced thiamine deficiency triggers apoptosis via the mitochondria-dependent caspase-3-mediated signaling pathway [8]. |
This compound serves as a valuable tool for two primary research purposes: as a specific coccidiostat in veterinary science and as a model inducer of thiamine deficiency in biomedical research. Its well-defined mechanism as a competitive thiamine uptake inhibitor, supported by recent structural data, makes it a precise compound for mechanistic studies.
The table below summarizes the key quantitative findings from a bioavailability study in chickens [1].
| Parameter | Symbol | Value (Intravenous) | Value (Oral - Fasting) | Value (Oral - Non-Fasting) |
|---|---|---|---|---|
| Elimination Half-Life | t₁/₂β (i.v.); t₁/₂ Kel (p.o.) | 0.21 h | 0.292 - 0.654 h | 0.292 - 0.654 h |
| Volume of Distribution | Vd | 0.12 L/kg | - | - |
| Total Body Clearance | Cl | 1.32 L/h·kg | - | - |
| Bioavailability | F | - | 6.4% | 2.3 - 2.6% |
| Maximum Plasma Concentration | Cmax | - | ~4x higher than non-fasting | (Baseline for comparison) |
Amprolium is a thiamine (Vitamin B1) antagonist. Its structure mimics thiamine, allowing it to competitively block thiamine uptake by Eimeria parasites [2] [3]. This disrupts carbohydrate synthesis, essentially starving the coccidia [2] [3].
The drug primarily affects the first generation of trophozoites and schizonts, with peak activity occurring around day 3 of the parasitic life cycle. It also suppresses sexual stages (gametogony) and the sporulation of oocysts [2].
Here are the methodologies from key studies that generated the pharmacokinetic data.
This study investigated the fundamental pharmacokinetics and the effect of fasting.
This study examined how coccidial infection and anti-coccidial pre-treatments alter the pharmacokinetics of another drug, enrofloxacin.
The workflow of this complex experiment is illustrated below.
Experimental workflow for the enrofloxacin-amprolium interaction study [4].
The available information reveals several areas where data is lacking for a comprehensive profile:
| Study Location / Type | Drug Tested | Efficacy & Resistance Findings | Key Metrics & Methods |
|---|---|---|---|
| Bangladesh (2025) [1] | Amprolium + Sulphaquinoxaline | Good efficacy; ranked second-best among tested drugs. | Global Index (GI); Evaluation based on weight gain, FCR, lesion score, oocyst index, and mortality. [1] |
| Iran (2013) [2] | This compound + Ethopabate | Resistance was evident in multiple field isolates. | Global Index (GI), Anticoccidial Sensitivity Test (AST), Optimum Anticoccidial Activity (OAA); Poor weight gain and feed conversion in medicated, infected birds. [2] |
| Southern Nigeria (Date N/A) [3] | This compound; this compound + Sulfaquinoxaline | Resistance indicated by the presence of lesions despite drug administration. | Lesion Scores, Oocyst Shedding; Cecal lesions persisted in medicated, infected groups. [3] |
| Long-term Surveillance (2021) [4] | This compound | High sensitivity maintained; 98% of field isolates remained fully sensitive after 20+ years of use. | Resistance Monitoring; Only 2% of isolates showed a modest (1.5-fold) reduction in sensitivity. [4] |
This compound is a thiamine (Vitamin B1) analogue [5]. Its primary mode of action is to competitively inhibit the uptake of thiamine by the parasite, thereby disrupting carbohydrate synthesis and energy metabolism [5]. This action is mainly coccidiostatic at lower doses and becomes coccidiocidal at higher doses [5].
While the precise molecular mechanisms of resistance to this compound are not fully elucidated, the diagrams below outline its mode of action and a hypothesized pathway for the development of resistance, based on general principles of parasitology.
This compound's action and potential resistance development pathway.
Researchers typically use battery cage trials to evaluate anticoccidial drug efficacy and resistance. The standard protocol can be summarized as follows [1] [2]:
Standard workflow for evaluating anticoccidial drug resistance.
The key efficacy indices calculated from the collected data are defined in the table below [2]:
| Efficacy Index | Full Name | Calculation & Interpretation |
|---|---|---|
| GI | Global Index | A composite score based on WG, FCR, LS, and OI. Efficacy is expressed as a percentage of the non-infected, non-medicated control group (%GINNC). |
| AST | Anticoccidial Sensitivity Test | Based on the reduction of mean lesion scores compared to the infected, non-medicated control. A reduction of 0-30% = Resistance, 31-49% = Partial Resistance, ≥50% = Sensitivity. [2] |
| POAA | Percent Optimum Anticoccidial Activity | Uses a growth and survival ratio. ≤50% = Resistant, 51%-74% = Partially Resistant, ≥75% = Sensitive. [2] |
To preserve the efficacy of this compound and other anticoccidials, integrated management is crucial:
Amprolium functions as a competitive antagonist of thiamine (Vitamin B1) [1] [2] [3]. Its structure is similar to thiamine, which allows it to block thiamine uptake and utilization in susceptible parasites [1] [4].
The following diagram illustrates this competitive inhibition mechanism.
This compound competes with thiamine for transporter sites, inhibiting uptake and energy metabolism in coccidia.
Available data on the absorption, distribution, and excretion of this compound are incomplete and sometimes conflicting, as summarized below.
| Parameter | Findings in Animals | Sources |
|---|---|---|
| Bioavailability | Conflicting data in chickens: ~2-3% reported in one study vs. 66% in another. | [4] |
| Distribution | Absorbed fraction is widely distributed into tissues. Residues can be deposited in egg yolk. | [5] [4] |
| Route of Elimination | Rapidly eliminated from the body, primarily via the kidneys in urine. In rats, fecal excretion is also a major route. | [1] [3] |
| Elimination Half-life | No specific half-life data available. Described as eliminated "within hours" or "within few hours". | [1] [3] |
A 2025 study developed and validated two sensitive methods for determining this compound in complex matrices like pharmaceutical wastewater [6]. The following workflow outlines the core experimental procedure.
General workflow for analyzing this compound using spectrophotometric and spectrofluorimetric methods.
The search results indicate these critical areas where data on this compound metabolism is lacking:
Amprolium was developed and introduced for the control of coccidiosis in poultry during a period when few effective treatments were available [1]. It gained widespread use as a synthetic anticoccidial drug, classified as a "chemical" alongside other synthetics like decoquinate and sulfonamides, distinct from the later-discovered ionophores (e.g., monensin) [2]. Its primary use has been in poultry (broilers, layers, turkeys) and calves [3] [4].
For decades, control of coccidiosis has relied on a limited arsenal of drugs, and resistance has been documented to all of them [2]. This has led to the use of rotation programs, often involving drugs like this compound, to slow the development of resistance [2]. A notable feature of its history is its long-standing record of efficacy and slow development of resistance; a 2021 surveillance study cited that after 20 years of use, 98% of Eimeria field isolates remained fully sensitive, with no clinical resistance detected [3].
This compound is a competitive thiamine (Vitamin B1) antagonist [5] [2]. Its chemical structure is analogous to thiamine, which allows it to block the parasite's thiamine transport mechanisms and uptake in the intestine [6] [5]. This action inhibits the energy metabolism of the coccidian parasite, primarily affecting first-generation schizonts, which has a coccidiostatic (parasite-growth-halting) effect and reduces oocyst discharge [7].
The diagram below illustrates how this compound induces thiamine deficiency at the cellular level.
Substantial research supports this compound's efficacy across livestock species. The table below summarizes key findings from modern studies.
| Species | Dosage & Regimen | Efficacy Outcomes | Study Details |
|---|---|---|---|
| Broiler Chickens | 125 mg/kg of feed [3] | 92% reduction in oocyst shedding; 15% improvement in Feed Conversion Ratio [3] | RCT vs. E. tenella [3] |
| Dairy Calves | 10 mg/kg for 5 days [3] | 78% reduction in diarrhea incidence; improved Average Daily Gain by 0.2 kg/day [3] | Prospective cohort (n=240 calves) [3] |
| Laying Hens | 5x therapeutic dose for 21 days [3] | No adverse effects; safety margin confirmed; no egg residue accumulation [3] | Toxicology study [3] |
For researchers requiring detailed methodology, the following protocol from a 2018 study investigating this compound-induced thiamine deficiency in a mouse model provides a reference for experimental design [6].
To evaluate the behavioral, metabolic, and anatomopathological effects of intraperitoneal (i.p.) this compound-induced thiamine deficiency (TD) and the potential protective role of antioxidant and anti-inflammatory compounds [6].
The experimental workflow involved subjecting mice to dietary and pharmacological interventions followed by behavioral and tissue analysis, as shown below.
Key Experimental Groups [6]:
Dose Justification [6]: A dose of 80 mg/kg i.p. was determined as effective but not acutely toxic, based on preliminary tests showing 60 mg/kg induced no changes and 100 mg/kg caused acute death.
Behavioral Tests [6]:
Tissue Analysis [6]:
This compound is approved for use in several countries, with specific guidelines for different species. The following table summarizes its approved conditions.
| Region | Approved Species | Key Approved Claims & Uses | Withdrawal Time |
|---|---|---|---|
| Canada [4] | Broiler & Replacement Chickens, Turkeys | Aid in prevention of deaths from coccidiosis | 0 days (poultry) |
| Calves | Prevention & treatment of coccidiosis caused by E. bovis and E. zuernii | 7 days (meat) | |
| European Union | - | Not currently authorised as a feed additive [8]. Previously included in Annex I of Directive 70/524/EEC; authorisation withdrawn [8]. | - |
| United States | Chickens, Turkeys, Cattle (calves, beef, dairy) | Regulated by FDA CVM [3] | Established |
Despite its long history of use, this compound remains relevant due to the severe economic impact of coccidiosis and the widespread resistance to other anticoccidial agents [2]. The discovery of new drugs with novel modes of action has been stagnant for decades [2]. Consequently, existing drugs like this compound continue to be vital components of integrated control strategies, especially in rotation programs to manage and slow resistance development [3] [2].
The table below consolidates the key available data on what is known about amprolium's movement and elimination in animals.
| Parameter | Details | Source Organism / Context |
|---|---|---|
| Elimination Route | Primarily via the kidneys [1] | General veterinary use |
| Elimination Rate | Rapid (within hours) [1] | General veterinary use |
| Tissue Residue Data | Classified as an "Allowed substance" in poultry, indicating established safety thresholds for consumption [2]. | EU Regulation / Poultry |
A significant challenge in studying this compound's distribution is the lack of a simple, direct analytical method. The drug must first be derivatized to form a measurable complex.
The following protocol, adapted from a recent study, details how to prepare and analyze samples for this compound content in complex matrices like wastewater, which can be analogous to biological fluids [3].
1. Sample Preparation and Derivatization
2. Analytical Measurement Techniques You can measure the resulting complex using two primary methods [3]:
| Method | Measurement Technique | Key Parameter |
|---|---|---|
| Spectrophotometric (Method I) | Measure absorbance of the ion-pair complex. | Wavelength: 547 nm [3]. |
| Spectrofluorimetric (Method II) | Measure the quenching of Eosin Y's fluorescence by the complex. | Excitation (λex): 470 nm Emission (λem): 552 nm [3]. |
This experimental workflow can be visualized as follows:
The current lack of detailed tissue distribution data presents a clear opportunity for further research. A comprehensive study would involve:
Amprolium is a thiamine analogue widely used as an anticoccidial drug in poultry farming to prevent and treat intestinal coccidiosis caused by Eimeria parasites. Following the European Commission's ban on this compound as a feed additive in 2006 due to concerns about veterinary drug residues in food, effective monitoring methods have become essential for regulatory compliance. Liquid chromatography-based methods have emerged as the primary analytical technique for detecting and quantifying this compound in compound feeding stuffs for poultry. These Application Notes provide detailed protocols for determining this compound in feed using high-performance liquid chromatography coupled with various detection systems, including mass spectrometry and photodiode array detection. The methods described have been validated according to European Commission regulations and International Conference on Harmonisation guidelines, ensuring their suitability for official control purposes in feed analysis [1] [2].
Grinding and Homogenization: Grind approximately 1 kg of commercial poultry feed in a high-speed grinder for 10 minutes until a homogeneous mixture is obtained [2].
Weighing: Accurately weigh 10.0 ± 0.1 g of the homogenized feed sample into a 250 mL extraction flask.
Extraction: Add 100 mL of methanol/water (80:20, v/v) extraction solvent to the sample.
Blending: Blend the mixture for 60 minutes using a mechanical shaker or blender to ensure complete extraction.
Filtration: Filter approximately 50 mL of the extract through a paper filter (90 g m⁻², 250 mm) into a 50 mL collection flask.
Dilution: Dilute the filtered extract 1:10 with the initial mobile phase composition.
Cleanup: For LC-MS analysis, further purify the extract using a 0.22 μm syringe filter before injection [2].
For methods analyzing this compound in combination with other coccidiostats:
Weigh 2.0 g of homogenized feed sample into a suitable container.
Add 10 mL of extraction solvent (e.g., 90% acetonitrile in water).
Vortex vigorously for 1 minute followed by sonication for 15 minutes.
Centrifuge at 4000 rpm for 10 minutes and collect the supernatant.
Perform appropriate dilution based on the expected concentration range [3].
The LC-MS method provides excellent sensitivity and specificity for this compound detection in complex feed matrices:
For simultaneous determination of this compound with other anticoccidials:
A modern QbD approach for simultaneous analysis of this compound with other drugs:
Table 1: Chromatographic Conditions for Different HPLC Methods
| Parameter | LC-MS Method | Stability-Indicating HPLC | QbD HPLC Approach |
|---|---|---|---|
| Column | C18 (150 × 2.0 mm, 5 μm) | Supelcosil C18 (250 × 4.6 mm, 5 μm) | C18 (150 × 4.6 mm, 5 μm) |
| Mobile Phase | Gradient: HFBA in water/acetonitrile | Isocratic: KH₂PO₄ buffer:ACN (80:20) | Gradient: Phosphate buffer:ACN |
| Flow Rate | 0.2 mL/min | 2.0 mL/min | 1.0 mL/min |
| Detection | MS (ESI+) | UV 260 nm | PDA 260 nm |
| Run Time | 12 min | ~10 min | <7 min |
All methods should be validated according to regulatory guidelines with the following parameters:
Table 2: Method Validation Data for this compound Determination
| Validation Parameter | LC-MS Method [2] | Stability-Indicating HPLC [3] | QbD HPLC Approach [4] |
|---|---|---|---|
| Linearity Range | 0.0078-0.25 μg/mL | 20.0-60.0 μg/mL | Not specified |
| Correlation Coefficient (R²) | >0.99 | >0.99 | >0.99 |
| Limit of Detection (LOD) | Not specified | Not specified | Not specified |
| Limit of Quantitation (LOQ) | 1 mg/kg | Not specified | Meets MRL requirements |
| Precision (% RSD) | <15% | <2% | <2% |
| Accuracy (% Recovery) | 96.8% | 98-102% | 98-102% |
| Specificity | No matrix interference | Resolves from degradation products | Resolves from co-formulated drugs |
Before sample analysis, perform system suitability tests:
The following diagram illustrates the complete experimental workflow for this compound determination in feed samples:
The described methods are suitable for:
The HPLC methods presented provide reliable, sensitive, and accurate determination of this compound in poultry feed. The LC-MS method offers superior sensitivity and specificity with an LOQ of 1 mg/kg, while the stability-indicating HPLC method enables simultaneous determination of multiple anticoccidial drugs. The QbD approach represents a modern methodology that optimizes analytical conditions with reduced time and resources. These validated methods meet regulatory requirements for official control of feeding stuffs and can be implemented in quality control laboratories for monitoring this compound residues in animal feed [1] [3] [2].
The table below summarizes the key parameters of different analytical techniques for determining amprolium residues, helping you select an appropriate method based on your laboratory's capabilities and data quality requirements.
| Method | Detection System | Sample Cleanup | Linearity Range | Limit of Quantification (LOQ) | Recovery (%) | Key Advantage |
|---|---|---|---|---|---|---|
| HPLC with Post-column Derivatization [1] | Fluorescence (λex 367 nm, λem 470 nm) | Alumina Column Chromatography | Not Specified | 0.01 ppm (in tissue) | 74.9 - 80.9% | High sensitivity for tissue analysis |
| Simplified HPLC with Photodiode Array [2] | UV (via Photodiode Array) | Centrifugal Ultrafiltration | Not Specified | 0.22 µg/g (muscle); 0.25 µg/g (liver) | > 90% | Rapid analysis (<20 min), minimal solvent use |
| HILIC-MS/MS [3] | Tandem Mass Spectrometry (MS/MS) | Simple dilution/ extraction | Not Specified | Extremely Low (Method Detection Limit: 0.003 µg/kg) | Validated | High selectivity and sensitivity; confirmation |
| Spectrofluorimetric (Eosin-Y) [4] | Fluorescence Quenching (λex 470 nm, λem 552 nm) | None (direct analysis) | 500 – 2000 ng/mL | 429 ng/mL | Validated per ICH | Simplicity, no complex cleanup |
This method is based on a liquid chromatographic technique with post-column reaction and fluorometric detection [1].
This method offers a faster and simpler cleanup procedure suitable for routine monitoring of muscle and liver tissues [2].
This method provides high sensitivity and confirmation capabilities, ideal for regulated environments where this compound is banned (e.g., the European Union) [3].
The following diagrams illustrate the logical workflow for the sample preparation and method selection.
Workflow for this compound residue analysis in chicken tissue.
Method selection guide for this compound analysis.
When conducting residue analysis, it is crucial to be aware of the Maximum Residue Limits (MRLs) set by regulatory bodies. For this compound in poultry tissues, the following MRLs have been established [5]:
Note that the European Commission has not authorized this compound as an anticoccidial drug, meaning residues should not be present in poultry products from the EU, necessitating highly sensitive methods for enforcement [3].
The choice of analytical method depends on your specific requirements. The simplified HPLC-PDA method is excellent for high-throughput routine monitoring [2], while HILIC-MS/MS is unmatched for sensitivity and confirmatory analysis in a regulatory context [3]. The older HPLC-FLD method remains a reliable, though more labor-intensive, option [1].
A current trend in analysis is the move towards multi-residue methods that can detect a wide range of veterinary drugs simultaneously, though these often require careful optimization to maintain the recovery of polar compounds like this compound [6].
I hope these detailed application notes and protocols provide a solid foundation for your work on this compound residue analysis.
Based on a validated liquid chromatography-mass spectrometry (LC-MS) method, the following steps outline the procedure for extracting amprolium from poultry feed [1].
| Step | Description | Key Parameters |
|---|---|---|
| 1. Homogenization | Grind approximately 1 kg of commercial poultry feed to a fine powder. | Use a laboratory grinder (e.g., Grindomix Retsch GM 200); mix thoroughly for 10 minutes. |
| 2. Weighing | Accurately weigh 10.0 ± 0.1 g of the homogenized feed sample. | - |
| 3. Extraction | Add the sample to 100 mL of Methanol/Water (80:20, v/v) in a 250 mL flask. | Blend for 60 minutes. |
| 4. Filtration | Filter a 50 mL aliquot of the extract through a paper filter. | Filter paper weight: 90 g m⁻². |
| 5. Dilution | Dilute the filtered extract 1:10 with the initial mobile phase. | For LC-MS, the mobile phase is 5 mM Heptafluorobutyric Acid (HFBA). |
To confirm the identity and concentration of the extracted this compound, you can utilize one of the following chromatographic methods. The key parameters for each are summarized in the table below.
| Parameter | HPLC-UV Method [2] | LC-MS Method [1] |
|---|---|---|
| Application | Simultaneous analysis of multiple drugs (e.g., this compound, Sulfaquinoxaline). | Specific detection and quantification of this compound. |
| Column | Supelcosil C18 (4.6-mm × 25-cm, 5 µm) | C18 column. |
| Mobile Phase | 0.05 M KH₂PO₄ : Acetonitrile (80:20, v/v) | 5 mM Heptafluorobutyric Acid (HFBA). |
| Flow Rate | 2.0 mL/min | 0.2 mL/min. |
| Detection | UV at 260 nm | Mass Spectrometry (MS). |
| Injection Volume | 10 µL | - |
| Linearity Range | 20.0 - 60.0 µg/mL | 0.0078 - 0.25 µg/mL (in extract). |
The following workflow diagram illustrates the complete process from sample preparation to analysis:
A significant challenge is the lack of detailed purification protocols in the available literature. The extraction process yields a crude mixture containing this compound alongside various feed matrix components.
The simultaneous determination of amprolium and ethopabate represents a significant analytical challenge in pharmaceutical quality control and veterinary drug residue monitoring. This compound (1-[(4-amino-2-propyl-5-pyrimidinyl)methyl]-2-methylpyridinium chloride hydrochloride) is a thiamine antagonist used as an anticoccidial agent, while ethopabate (4-acetamido-2-ethoxybenzoic acid methyl ester) serves as a synergistic compound that enhances this compound's efficacy by inhibiting folic acid biosynthesis in coccidia parasites. These drugs are frequently administered in combination in poultry and livestock feeds to control coccidiosis, necessitating reliable analytical methods for quality assurance and regulatory compliance. The chemical structural diversity between these compounds—this compound being a quaternary ammonium compound and ethopabate an ester—creates analytical challenges that require sophisticated separation and detection strategies.
Recent advancements in analytical methodologies have enabled more precise, accurate, and sensitive quantification of these compounds in various matrices including feeds, tissues, and environmental samples. This document provides comprehensive application notes and detailed protocols for the simultaneous analysis of this compound and ethopabate using two primary analytical approaches: high-performance liquid chromatography (HPLC) and spectrophotometric methods. The protocols have been optimized for routine analysis in quality control laboratories and research settings, with emphasis on practicality, reproducibility, and compliance with regulatory standards. The methods described herein incorporate recent technological improvements in detection systems and sample preparation techniques that enhance sensitivity while reducing analysis time and solvent consumption.
Table 1: Comparison of Analytical Methods for Simultaneous Determination of this compound and Ethopabate
| Method Type | Detection System | Linear Range | Limit of Detection | Key Advantages | Recommended Applications |
|---|
| RP-HPLC [1] [2] | UV-Vis (274 nm) | AMP: 48-480 μg/mL ETH: 3-30 μg/mL | AMP: 0.5 ng ETH: 0.3 ng | High specificity, well-validated | Regulatory testing, formulation quality control | | Spectrophotometric [3] | Visible (547 nm) | AMP: 100-5000 ng/mL ETH: 1500-10000 ng/mL | AMP: 45 ng/mL ETH: 191 ng/mL | Cost-effective, simple operation | Routine quality screening | | Spectrofluorimetric [3] | Fluorescence (λex 470 nm/λem 552 nm) | AMP: 500-2000 ng/mL | AMP: 142 ng/mL | High sensitivity | Trace analysis in complex matrices |
Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection represents the most widely employed methodology for the simultaneous quantification of this compound and ethopabate in pharmaceutical formulations and biological samples. This technique leverages the differential partitioning of analytes between a polar mobile phase and a non-polar stationary phase, achieving separation based on the distinct chemical properties of each compound. This compound, being a quaternary ammonium compound, exhibits high polarity and relatively strong interaction with the aqueous component of the mobile phase, while ethopabate, with its aromatic ester structure, demonstrates greater hydrophobicity and stronger affinity for the stationary phase. The addition of ion-pairing reagents such as octanesulfonic acid or heptanesulfonic acid to the mobile phase significantly enhances chromatographic performance by interacting with the charged nitrogen of this compound, thereby reducing its polarity and improving peak shape and retention characteristics.
The fundamental separation mechanism involves a complex interplay of hydrophobic interactions, ionic modulation, and secondary chemical equilibria that collectively enable baseline resolution of both compounds within a reasonable timeframe. The acidic pH of the mobile phase (typically 3.5-3.7) serves to suppress silanol group ionization on the stationary phase surface while also protonating the pyrimidine nitrogen of this compound, thus optimizing the separation efficiency. The chromatographic optimization process must balance multiple parameters including retention factor (k), selectivity (α), and plate count (N) to achieve satisfactory resolution while maintaining practical analysis time. The selection of an internal standard—typically benzocaine for this application—further enhances method reliability by correcting for injection volume variations and minor system fluctuations [1].
Prior to sample analysis, system suitability parameters must be verified to ensure chromatographic performance:
Mobile Phase Preparation: Accurately measure 600 mL of HPLC-grade methanol and 400 mL of purified water. Add 5.0 g of heptanesulfonic acid sodium salt and dissolve completely. Adjust pH to 3.7 with glacial acetic acid while stirring. Filter through 0.45 μm membrane and degas by sonication for 10 minutes.
Standard Curve Preparation: Prepare a series of working standards covering the concentration range of 48-480 μg/mL for this compound and 3-30 μg/mL for ethopabate by appropriate dilution of stock solutions. Add constant amount of internal standard (benzocaine) to each standard solution.
Sample Preparation: Weigh accurately approximately 100 mg of finely powdered sample (feed or formulation) into a 100 mL volumetric flask. Add 70 mL of methanol, sonicate for 15 minutes with occasional shaking, dilute to volume with methanol, and mix well. Filter through 0.45 μm syringe filter, discarding the first 2 mL of filtrate.
Chromatographic Analysis: Inject 20 μL of each standard and sample solution in duplicate. Record chromatograms and measure peak areas for this compound, ethopabate, and internal standard.
Quantification: Plot peak area ratios (analyte/IS) against concentrations for standard solutions and determine regression equation. Calculate sample concentrations using the regression parameters.
Figure 1: HPLC Analysis Workflow for Simultaneous Determination of this compound and Ethopabate
Spectrophotometric determination of this compound and ethopabate offers a cost-effective alternative to HPLC for routine quality control applications where sophisticated instrumentation may not be available. The method described herein is based on the formation of ion-pair complexes between the tertiary amino groups of the target analytes and eosin Y, a xanthene dye, in acidic medium. This reaction produces distinctive orange-red colored complexes that exhibit strong absorbance at 547 nm, enabling quantitative determination through conventional UV-Vis spectrophotometry. The underlying mechanism involves the electrostatic interaction between the positively charged nitrogen atoms in this compound and the anionic form of eosin Y, resulting in the formation of a stable, measurable complex with defined stoichiometry.
The reaction optimization process has revealed that pH plays a critical role in complex formation and stability. For this compound, maximum absorbance is achieved at pH 3.5, while the optimal pH for ethopabate complexation occurs at 2.5. The differential pH dependence allows for selective enhancement of sensitivity for each analyte, though simultaneous determination requires a compromise pH of 3.0 for both compounds when analyzed together. The complex stoichiometry has been established as 1:1 (drug:eosin Y) through Job's method of continuous variation, with stability constants sufficient for reliable quantification. The bathochromic shift from the original eosin Y absorption maximum (516 nm) to the complex absorption (547 nm) provides a clear analytical window free from reagent interference, while the high molar absorptivity of the complexes (ε > 10^4 L·mol^-1·cm^-1) ensures adequate sensitivity for quality control applications [3].
Working Solutions: Pipette appropriate volumes of standard this compound and ethopabate solutions into a series of 10 mL volumetric flasks to cover the concentration ranges of 100-5000 ng/mL and 1500-10000 ng/mL, respectively.
Complex Formation: To each flask, add 1.0 mL of 5 × 10^(-3) M eosin Y solution followed by 1.0 mL of 2 M acetate buffer (pH 3.0). Swirl gently to mix.
Dilution and Measurement: Dilute to the mark with deionized water and allow to stand for 10 minutes for complete color development. Measure absorbance at 547 nm against a reagent blank prepared similarly but without the analytes.
Calibration Plot: Plot absorbance values against corresponding drug concentrations and determine the regression equation. The method should yield correlation coefficients (r²) >0.998 for both analytes.
Sample Preparation: For feed samples, extract 1.0 g of homogenized material with 50 mL methanol by shaking mechanically for 30 minutes. Filter through Whatman No. 1 filter paper and evaporate 10 mL aliquot to dryness under gentle nitrogen stream. Reconstitute residue with 5 mL deionized water.
Analysis: Transfer appropriate aliquot of prepared sample (containing analytes within the calibration range) to 10 mL volumetric flask. Follow the same procedure as for calibration curve construction.
Quantification: Calculate analyte concentrations using the regression equation derived from the calibration curve. For samples with unknown concentrations, perform analysis at multiple dilutions to ensure results fall within the linear range.
Table 2: Optimized Reaction Conditions for Spectrophotometric Determination
| Parameter | This compound | Ethopabate | Compromise Conditions |
|---|---|---|---|
| pH | 3.5 | 2.5 | 3.0 |
| Buffer Volume | 1.0 mL | 1.0 mL | 1.0 mL |
| Eosin Y Volume | 1.0 mL | 1.0 mL | 1.0 mL |
| Reaction Time | 10 min | 10 min | 10 min |
| Stability | >2 hours | >2 hours | >2 hours |
| λmax | 547 nm | 547 nm | 547 nm |
The extraction efficiency for this compound and ethopabate from feed and pharmaceutical formulations significantly influences the accuracy and precision of analytical results. For poultry feed samples, which represent the most common matrix for these anticoccidials, a methanolic extraction procedure has been optimized to achieve recoveries exceeding 99% for both compounds. The protocol involves weighing 10.0 g of representative feed sample (ground to pass through a 1-mm sieve) into a 250 mL Erlenmeyer flask, followed by the addition of 100 mL of methanol. The mixture is shaken mechanically for 30 minutes at 200 rpm, after which it is allowed to settle and the supernatant is decanted. The extraction is repeated with an additional 50 mL of methanol, combining the extracts, which are then filtered through Whatman No. 1 filter paper. For HPLC analysis, a 10 mL aliquot of the filtered extract is evaporated to dryness under a stream of nitrogen at 40°C, and the residue is reconstituted in 5 mL of mobile phase prior to filtration through a 0.45 μm syringe filter.
For solid formulations with high concentrations of this compound and ethopabate, a direct dilution approach may be employed. An accurately weighed amount of the formulation (equivalent to approximately 50 mg of this compound) is transferred to a 100 mL volumetric flask, dissolved in 70 mL of methanol, sonicated for 15 minutes, and diluted to volume with methanol. After thorough mixing, the solution is appropriately diluted with mobile phase to bring the analyte concentrations within the working range of the instrumentation. The extraction efficiency should be validated through recovery studies by spiking blank feed samples with known amounts of standards and subjecting them to the entire extraction procedure. The documented recovery rates for the optimized extraction protocol are 99.4 ± 1.4% for this compound and 100.5 ± 2.6% for ethopabate, demonstrating excellent extraction efficiency [1].
The analysis of this compound and ethopabate in biological matrices such as chicken tissues, plasma, and eggs requires more extensive sample clean-up to remove interfering compounds while maintaining adequate recovery of the target analytes. For tissue samples (muscle, liver), a validated procedure involves homogenizing 5.0 g of sample with 20 mL of acetone-tetrahydrofuran (1:1, v/v) using a high-speed blender for 2 minutes. The mixture is centrifuged at 3000 × g for 10 minutes, and the supernatant is transferred to a separation funnel. The extraction is repeated with an additional 20 mL of the solvent mixture, and the combined extracts are subjected to liquid-liquid partitioning with 20 mL of hexane to remove lipids. The lower layer is collected and evaporated to near dryness under vacuum at 40°C, and the residue is reconstituted in 2 mL of mobile phase for HPLC analysis [4].
For environmental samples such as pharmaceutical wastewater, the sample preparation must address the complex matrix while maintaining sensitivity for trace-level detection. The protocol involves filtering 100 mL of wastewater through a 0.7 μm glass fiber filter to remove suspended solids. The pH is adjusted to 7.0 using 0.1 M NaOH or HCl, and the sample is passed through a solid-phase extraction (SPE) cartridge (CN or C18) at a flow rate of 5 mL/min. The cartridge is preconditioned with 5 mL of methanol followed by 5 mL of deionized water before sample loading. After sample application, the cartridge is washed with 5 mL of 5% methanol in water, and the analytes are eluted with 5 mL of methanol. The eluate is evaporated to dryness under nitrogen and reconstituted in 1 mL of methanol for spectrophotometric analysis [3]. For HPLC analysis, the extract is reconstituted in mobile phase. The method detection limits for wastewater analysis are 45 ng/mL and 191 ng/mL for this compound and ethopabate, respectively, using the spectrophotometric method [3].
The simultaneous determination of this compound and ethopabate finds significant applications across multiple domains, including pharmaceutical quality control for combination products, regulatory compliance monitoring in animal feed, veterinary residue analysis in edible tissues, and environmental monitoring in pharmaceutical wastewater. In quality control settings, these methods ensure formulation consistency and potency, with the HPLC method particularly suited for regulatory submissions due to its robust validation profile. For feed manufacturers, the spectrophotometric approach offers a cost-effective solution for routine quality assurance of medicated feeds, with the capability to detect deviations from specified concentrations. Regulatory agencies utilize more sophisticated LC-MS/MS methods based on similar extraction principles to monitor compliance with maximum residue limits in food-producing animals, with documented methods capable of detecting sub-ppb levels in eggs, muscle, and liver tissues [4].
The analytical method validation for these procedures follows ICH guidelines, with demonstrated linearity, accuracy, precision, specificity, and robustness. For the HPLC method, linearity has been verified over the range of 48-480 μg/mL for this compound and 3-30 μg/mL for ethopabate, with correlation coefficients (r²) exceeding 0.9999 [2]. The accuracy, expressed as percentage recovery, ranges from 98.5% to 101.5% for both compounds, while precision studies show relative standard deviations (RSD) less than 2% for both intra-day and inter-day analyses. The method exhibits excellent specificity, with baseline separation of both analytes and no interference from common excipients or feed matrix components. The robustness testing indicates that deliberate variations in mobile phase composition (±2%), pH (±0.2 units), and flow rate (±0.1 mL/min) do not significantly affect chromatographic performance, demonstrating the method's reliability for routine application [1] [2].
Table 3: Validation Parameters for HPLC Method of Simultaneous Determination
| Validation Parameter | This compound | Ethopabate | Acceptance Criteria |
|---|---|---|---|
| Linearity Range | 48-480 μg/mL | 3-30 μg/mL | - |
| Correlation Coefficient (r²) | >0.9999 | >0.9999 | ≥0.999 |
| Precision (RSD%) | <1.5% | <1.8% | ≤2% |
| Accuracy (% Recovery) | 99.4 ± 1.4% | 100.5 ± 2.6% | 98-102% |
| LOD | 0.5 ng | 0.3 ng | - |
| LOQ | 136 ng/mL | 579 ng/mL | - |
| Specificity | No interference | No interference | Baseline separation |
Chromatographic Issues:
Sample Preparation Challenges:
Figure 2: Troubleshooting Guide for Common Analytical Issues
The simultaneous determination of this compound and ethopabate can be reliably accomplished using either HPLC or spectrophotometric methods, each offering distinct advantages for specific applications. The HPLC method provides superior sensitivity, specificity, and the ability to analyze complex matrices, making it ideal for regulatory testing and method development. Meanwhile, the spectrophotometric approach offers a cost-effective alternative for routine quality control in resource-limited settings. Both methods have been thoroughly validated according to international guidelines and demonstrate excellent accuracy, precision, and linearity across their respective working ranges. The sample preparation techniques outlined for various matrices ensure optimal recovery while minimizing matrix interference. As regulatory requirements for veterinary drug monitoring continue to evolve, these methods provide robust analytical solutions for quality assurance and compliance verification in the animal health industry.
This compound is a thiamine antagonist widely used as a coccidiostat in poultry production to prevent and treat coccidiosis, an intestinal parasitic disease caused by Eimeria species. While several coccidiostats are licensed in the EU as feed additives under Regulation 1831/2003/EC for treating infections in broilers, this compound is specifically licensed as a veterinary drug for therapeutic treatment under Regulation 2377/90/EC [1]. Despite its effectiveness, concerns about this compound residues in eggs and poultry products have emerged due to potential pharmacological effects in humans and the possibility of unavoidable carryover during feed production and distribution [1]. The European Food Safety Authority has established maximum levels for coccidiostats in edible tissues from non-target species, acknowledging that zero contamination is difficult to achieve in practice [1].
The analysis of this compound residues in eggs presents significant analytical challenges due to the compound's high polarity and the complex egg matrix, which can cause substantial ion suppression in mass spectrometric detection [1]. Earlier studies reported signal suppression exceeding 80% for this compound in LC-MS/MS analysis, necessitating rigorous method optimization [1]. Ultra Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) has emerged as the preferred technique for confirmatory analysis of this compound and other coccidiostat residues due to its superior sensitivity, selectivity, and ability to monitor multiple residues simultaneously [1]. This protocol describes a comprehensive UPLC-MS/MS method for the determination of this compound in eggs, validated according to European Commission guidelines.
All chemicals should be of high purity, suitable for LC-MS/MS analysis. Specifically, acetonitrile and methanol should be LC-MS grade, while water must be ultrapure with a resistivity of 18.2 MΩ cm−1 [1]. Formic acid (Optima MS grade or equivalent) is required for mobile phase preparation. For the extraction procedure, sodium sulphate (anhydrous, granular) is needed as a drying agent [1].
The analytical standard of this compound hydrochloride should be acquired from certified reference material suppliers with documented purity (e.g., Sigma-Aldrich or equivalent) [1]. For quantitative analysis, the use of stable isotopically labelled internal standards is strongly recommended, when available, to correct for matrix effects and recovery variations [2]. Prepare stock solutions of this compound at approximately 100 μg/mL in acetonitrile or methanol, and store at -20°C in amber glass vials. Working solutions should be prepared fresh monthly by appropriate dilution in acetonitrile/water mixtures compatible with the mobile phase system.
The following equipment is essential for sample preparation and analysis:
For the chromatographic separation, a reversed-phase C18 column with sub-2μm particles is recommended, such as the Waters ACQUITY UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 μm) or equivalent [1]. The column should be maintained at a stable temperature of 40°C during analysis.
The sample preparation follows a streamlined approach requiring minimal clean-up steps, leveraging the selectivity of MS/MS detection [1]:
This efficient extraction procedure eliminates the need for solid-phase extraction clean-up while maintaining adequate extract purity for sensitive detection [1].
The following diagram illustrates the complete sample preparation workflow:
Optimal separation of this compound is achieved using the following UPLC conditions:
The addition of formic acid to both mobile phases enhances ionization efficiency in positive ESI mode and improves chromatographic peak shape for this compound [1]. The total run time of 10 minutes allows for high-throughput analysis while maintaining adequate separation from matrix interferences.
Mass spectrometric detection should be performed using multiple reaction monitoring (MRM) in positive electrospray ionization mode. The following parameters should be optimized for each specific instrument but serve as a starting point:
For this compound, the following MRM transitions should be monitored:
Table 1: MRM Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Function |
|---|---|---|---|---|
| 242.1 | 169.0 | 30 | 20 | Quantifier |
| 242.1 | 124.0 | 30 | 25 | Qualifier |
| 242.1 | 97.0 | 30 | 35 | Qualifier |
The most abundant transition should be used for quantification, while the additional transitions confirm compound identity through ion ratio comparison [1]. Dwell times of 0.05-0.1 seconds per transition typically provide sufficient data points across chromatographic peaks.
The following diagram illustrates the complete UPLC-MS/MS instrumental configuration:
The described method has been extensively validated according to European Commission guidelines (2002/657/EC) for the analysis of this compound in eggs [1]. The validation data demonstrate that the method is fit for purpose for regulatory testing.
Table 2: Method Validation Parameters for this compound in Eggs
| Validation Parameter | Result | Performance Criteria |
|---|---|---|
| Linearity Range | 0.5-50 μg/kg | R² > 0.99 |
| Limit of Detection (LOD) | 0.2 μg/kg | S/N ≥ 3 |
| Limit of Quantification (LOQ) | 0.5 μg/kg | S/N ≥ 10, precision < 20% RSD, accuracy 80-120% |
| Recovery at LOQ | 85-95% | - |
| Recovery at MRL | 90-105% | - |
| Intra-day Precision (RSD) | 5-8% | ≤ 15% |
| Inter-day Precision (RSD) | 8-12% | ≤ 20% |
| Matrix Effects | ~80% signal suppression | Corrected by internal standard |
| Specificity | No interference from egg matrix | - |
The method demonstrates excellent sensitivity with an LOQ of 0.5 μg/kg, well below the established maximum levels for coccidiostats in eggs [1]. The linearity of the method covers more than two orders of magnitude, allowing for accurate quantification across the expected concentration range. Although significant matrix suppression (~80%) was observed for this compound, consistent with previous reports [1], this effect is effectively compensated through the use of internal standard calibration.
The specificity of the method was confirmed by analyzing blank egg samples from different sources, with no observed interference at the retention time of this compound. The precision of the method, expressed as relative standard deviation (RSD), meets regulatory requirements both within a single analytical batch and between different batches analyzed on different days.
For routine application, the following quality control procedures should be implemented:
When properly implemented, this UPLC-MS/MS method provides reliable quantification of this compound residues in eggs at levels relevant for food safety monitoring [1]. The method's robustness has been demonstrated through successful application to surveillance samples, detecting this compound at concentrations as low as 0.5 μg/kg with high confidence.
This application note provides a comprehensive protocol for the determination of this compound residues in eggs using UPLC-MS/MS. The method features a streamlined sample preparation without need for extensive clean-up, a rapid chromatographic separation of 10 minutes, and high-sensitivity detection using multiple reaction monitoring. The validation data confirm that the method meets regulatory requirements for specificity, sensitivity, accuracy, and precision.
The major advantages of this approach include its simplicity, throughput, and reliability for monitoring this compound residues at trace levels. Researchers should note that matrix effects represent the most significant challenge in this analysis but can be effectively compensated through appropriate internal standardization. This method is suitable for implementation in testing laboratories performing surveillance of veterinary drug residues in eggs and other poultry products.
This compound (1-[(4-amino-2-propyl-5-pyrimidinyl)methyl]-2-methylpiridinium chloride hydrochloride) is a thiamine analog widely employed as a coccidiostat in poultry farming for controlling protozoal infections of the genus Eimeria [1]. Despite its veterinary benefits, this compound residues persist in edible tissues and eggs, raising significant food safety concerns [1] [2]. The compound competes with thiamine for intestinal absorption, and excessive administration has been linked to thiamine deficiency conditions such as polioencephalomalacia in ruminants [1]. These safety concerns prompted the European Commission to ban this compound as an additive in feeding stuffs since January 2006 [1].
The analytical determination of this compound presents significant challenges due to its low therapeutic concentrations in complex biological matrices and lack of native chromophores or fluorophores for direct detection. Conventional HPLC with UV detection often lacks the necessary sensitivity and selectivity for residue monitoring at regulatory levels. To address these limitations, postcolumn derivatization techniques coupled with fluorescence detection have been developed, enabling selective and sensitive quantification of this compound in various matrices including tissues, feeds, and biological fluids [3] [4] [5]. These methods transform this compound into a highly fluorescent derivative through oxidation, permitting detection at trace levels as low as 3 μg/kg in muscle tissue and egg yolk [2].
The fundamental principle underlying this compound detection via postcolumn derivatization relies on the oxidative transformation of the drug into a fluorescent compound. This compound undergoes alkaline oxidation using potassium hexacyanoferrate(III) (potassium ferricyanide) to form amprochrome, a highly fluorescent derivative [3] [5] [2]. This reaction occurs after chromatographic separation, eliminating potential interference from matrix components that might also react with the derivatization reagent.
The reaction mechanism involves the oxidation of the thiamine-like structure of this compound, resulting in a fluorescent quinoidal compound. The optimal detection of amprochrome occurs at excitation wavelength 367 nm and emission wavelength 470 nm [3]. The postcolumn approach offers significant advantages over precolumn derivatization, as it preserves the chromatographic integrity by preventing column damage from reactive reagents and maintains separation efficiency [4]. Furthermore, this technique enhances method selectivity since only compounds with specific structural features that survive the chromatographic separation will undergo derivatization and detection, substantially reducing matrix interference compared to direct detection methods.
For chicken muscle tissue, homogenize 10 g of sample with 50 mL of methanol using a high-speed blender. Centrifuge the mixture at 3000 × g for 10 minutes and transfer the supernatant to a evaporation flask. Repeat the extraction once with an additional 30 mL of methanol. Combine the supernatants and concentrate to 3-4 mL using a rotary evaporator at 40°C [3]. Transfer the concentrated aqueous solution to a separation funnel and rinse with 20 mL of n-hexane to remove non-polar impurities. Discard the hexane layer and proceed with clean-up.
For egg yolk samples, simply dilute the yolk with deionized water (1:2 ratio) and subject it directly to dialysis without extensive extraction [2]. The dialysis step effectively removes high molecular weight interferents while retaining this compound in the aqueous recipient stream.
Collect chicken blood in heparinized tubes and centrifuge at 2500 × g for 15 minutes to separate plasma. To 1 mL of plasma, add 5 mL of methanol and 100 μL of internal standard solution (beclotiamine, 1 μg/mL in water). Vortex vigorously for 1 minute and centrifuge at 3000 × g for 10 minutes [4]. Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen stream at 40°C. Reconstitute the residue in 500 μL of mobile phase and filter through a 0.45 μm PVDF membrane before injection.
Grind approximately 1 kg of commercial feeding stuff for poultry in a high-speed grinder (e.g., Retsch Grindomix GM 200) for 10 minutes to ensure homogeneity [1]. Weigh 10.0 ± 0.1 g of the ground feed into a 250 mL flask and add 100 mL of methanol/water (80:20, v/v). Blend the mixture for 60 minutes using a mechanical shaker. Filter a 50 mL aliquot through paper filter (90 g m−2, 250 mm) and collect the filtrate. Dilute the filtrate 1:10 with initial mobile phase containing 10 mM heptafluorobutyric acid and filter through a 0.22 μm membrane prior to LC-MS analysis [1].
Alumina Column Clean-up: Prepare a 10 cm × 1 cm id chromatography column with 5 g of activated alumina (neutral, Brockmann Activity I). Pre-wet the column with 10 mL of methanol followed by 10 mL of deionized water. Apply the concentrated tissue extract to the column and elute with 15 mL of deionized water. Discard the first 5 mL of eluate and collect the remaining fraction containing this compound [3].
Silica Gel Clean-up: For feed extracts, use a silica gel column (10 cm × 1 cm id with 2 g of silica gel 60). Condition with 10 mL of dichloromethane. Apply the concentrated extract and elute this compound with 15 mL of methanol/dichloromethane (30:70, v/v) [5]. Collect the entire eluate and evaporate to dryness under reduced pressure. Reconstitute in 1 mL of mobile phase for analysis.
Table 1: Sample Preparation Summary for Different Matrices
| Matrix | Extraction Solvent | Extraction Volume | Clean-up Method | Internal Standard |
|---|---|---|---|---|
| Chicken muscle | Methanol | 2 × 50 mL | Alumina column | Beclotiamine [4] |
| Egg yolk | Deionized water | 1:2 dilution | Dialysis | None [2] |
| Chicken plasma | Methanol | 5 mL | Protein precipitation | Beclotiamine [4] |
| Poultry feed | Methanol/water (80:20) | 100 mL | Silica gel column | None [1] |
Column Selection: Use a LiChrosorb RP-8 column (250 mm × 4.6 mm id, 5 μm particle size) or equivalent C8 reversed-phase column for separation [3] [5]. Maintain the column temperature at 30°C throughout the analysis [4].
Mobile Phase: Prepare an ion-pair reversed-phase mobile phase consisting of 50 mM potassium dihydrogen phosphate buffer (pH 3.0) containing 5 mM sodium 1-heptanesulfonate as ion-pair reagent and 2% (v/v) tetrahydrofuran [4]. Alternatively, for LC-MS applications, use a mobile phase containing 10 mM heptafluorobutyric acid in water/methanol (80:20, v/v) [1]. Deliver the mobile phase isocratically at a flow rate of 1.0 mL/min.
Automated Sample Processing: For high-throughput analysis, implement an automated system comprising an AS-950 intelligent sampler, two HPLC pumps (e.g., Work-21 MP-312), a Gasorr GT-104 de-aeration apparatus, and an 860-CO column oven [4]. Incorporate an online dialysis module coupled with a preconcentration column for automated sample clean-up and enrichment [2].
Configure the postcolumn reaction system with a dedicated pump delivering the derivatization reagent at a flow rate of 0.5 mL/min. Use a 2 m × 0.5 mm id PTFE reaction coil maintained at 60°C to ensure complete reaction [4]. The derivatization reagent consists of 0.05% (w/v) potassium hexacyanoferrate(III) in 1.5 M sodium hydroxide solution, prepared fresh daily [3] [5].
The reaction proceeds as follows:
Maintain the postcolumn reaction system at ambient pressure with pulse-dampeners to ensure stable reagent delivery. Connect the outlet of the reaction coil directly to the flow cell of a fluorescence detector set at excitation wavelength 367 nm and emission wavelength 470 nm [3] [2].
The following workflow diagram illustrates the complete analytical process:
Diagram 1: Complete workflow for this compound analysis using postcolumn derivatization
Comprehensive validation of the postcolumn derivatization method for this compound determination demonstrates excellent performance characteristics across various matrices. The method exhibits high sensitivity with detection limits as low as 1 ng for pure standard and 0.01 ppm in chicken muscles [3]. In practical applications, the method detected this compound in commercial egg yolk samples at mean concentrations of 58 μg/kg and in muscle tissue at 5 μg/kg, demonstrating its applicability to real-world surveillance [2].
Table 2: Method Validation Parameters for this compound Determination
| Validation Parameter | Chicken Muscle [3] | Chicken Plasma [4] | Poultry Feed [5] | Egg Yolk [2] |
|---|---|---|---|---|
| Linear Range | 0.01-0.5 ppm | 10-500 μg/L | 0.5-5 mg/kg | 10-250 μg/kg |
| Recovery (%) | 74.9-80.9% | >90% | 102 ± 5.5% | >85% |
| Detection Limit | 0.01 ppm | 10 μg/L | 86 μg/kg | 3 μg/kg |
| Precision (RSD%) | <10% | <8% | <6% | <12% |
| Quantitation Limit | 0.03 ppm | 30 μg/L | 0.1 mg/kg | 10 μg/kg |
The specificity of the method was confirmed through analysis of potential interferents including thiamine, pyrimidine derivatives, and matrix components. The postcolumn reaction system demonstrated exceptional selectivity for this compound, with no interference from degradation products or structurally related compounds [6]. The accuracy and precision of the method meet international regulatory standards, with intra-day and inter-day variation typically below 10% relative standard deviation across the validated concentration ranges [3] [5].
The robustness of the method was evaluated by examining the impact of slight variations in key parameters including mobile phase pH (±0.2 units), reaction temperature (±5°C), and derivatization reagent concentration (±10%). The system performance remained acceptable within these variations, demonstrating the method's reliability for routine application [5].
The developed method has been successfully applied to monitor this compound residues in various matrices. A surveillance study of commercial products found that 29.4% of 266 egg yolk samples contained detectable levels of this compound (mean concentration 58 μg/kg in positive samples), while only 4.9% of 81 muscle samples were positive (mean concentration 5 μg/kg) [2]. These findings highlight the importance of routine monitoring, particularly for egg products where residue persistence appears more prevalent.
The method aligns with regulatory requirements for veterinary drug residue monitoring. The European Commission's banning of this compound as a feed additive since 2006 (2005/187/EC; 2005/925/EC) underscores the need for sensitive analytical methods to enforce compliance [1]. The validated method meets performance criteria established by the 2004/882/CE Regulation, which outlines characteristics required for official method validation [1].
For pharmaceutical wastewater analysis, alternative approaches based on ion-pair formation with Eosin Y have been developed, offering detection limits of 45 ng/mL by spectrophotometry and 142 ng/mL by spectrofluorimetry [7] [8]. These methods provide complementary techniques for environmental monitoring where HPLC with postcolumn derivatization may not be available.
The following diagram illustrates the postcolumn derivatization reaction mechanism and detection setup:
Diagram 2: Postcolumn derivatization system configuration and reaction chemistry
Reduced Detection Sensitivity: If fluorescence response diminishes, first prepare fresh derivatization reagent as potassium ferricyanide decomposes in alkaline solution. Check reaction coil temperature stability and ensure it maintains 60°C. Confirm detector lamp hours and consider replacing if exceeding recommended usage [3] [5].
Peak Broadening or Tailing: This often indicates column degradation or reaction coil issues. Regenerate or replace the analytical column if theoretical plates drop below 80% of original value. Check for voids in the column and ensure mobile phase pH is precisely controlled at 3.0. For reaction coil issues, verify connections and eliminate any dead volumes [4].
Baseline Noise or Drift: Excessive noise may result from air bubbles in the detection system. Ensure degasser function and install pulse-dampeners if necessary. Check for microbial growth in buffer solutions—always prepare fresh weekly and filter through 0.45 μm membrane. Fluorescence baseline drift can indicate temperature fluctuations in the reaction coil or detector flow cell [2].
For method transfer between laboratories, conduct a system suitability test using this compound standard at 0.1 ppm concentration. The peak area RSD for six injections should not exceed 5%, and retention time variability should be within ±2% [3] [5].
To extend method lifecycle, store the analytical column in methanol/water (50:50) when not in use and avoid pH extremes below 2.5 or above 7.5. Protect the derivatization reagent from light by wrapping the reagent reservoir in aluminum foil and prepare fresh every 24 hours [4].
For matrix-specific adjustments, increase the alumina column clean-up volume by 50% for fatty tissues, and implement additional centrifugation steps for plasma samples with lipemic interference. For feed samples with high vitamin content, verify that thiamine and other B vitamins do not co-elute with this compound by analyzing fortified blanks [1] [6].
The HPLC method with postcolumn derivatization and fluorometric detection provides a robust, sensitive, and selective approach for determining this compound residues in various matrices. The method offers distinct advantages for regulatory monitoring and residue surveillance programs, with performance characteristics meeting international validation requirements. The automated online clean-up and preconcentration options further enhance method utility for high-throughput laboratories. As regulatory scrutiny of veterinary drug residues intensifies globally, this methodology represents a valuable tool for ensuring food safety and enforcing compliance with established maximum residue limits.
Amprolium is a coccidiostat drug widely used in poultry farming to combat intestinal coccidiosis. The increasing global demand for white meat has led to extensive use of veterinary drugs like this compound, making their monitoring in pharmaceutical formulations, animal tissues, and environmental samples crucial for food and environmental safety. Green Analytical Chemistry (GAC) principles advocate for methods that minimize environmental impact by reducing hazardous reagent use, energy consumption, and waste generation. This document presents detailed protocols for three green analytical methods for this compound determination: spectrophotometry, spectrofluorimetry, and high-performance liquid chromatography (HPLC), validated for application in pharmaceutical wastewater, formulations, and poultry products [1] [2] [3].
This method utilizes the formation of an orange-red ion-pair complex between this compound (targeting its tertiary amino groups) and Eosin-Y in an acidic medium. The complex's absorbance is measured spectrophotometrically, providing a simple, cost-effective, and environmentally friendly alternative to chromatographic methods [1] [3].
The workflow for this method is outlined below:
This method is based on the quenching of the fluorescence of Eosin Y due to its interaction with this compound in an acidic medium, forming a stable ion-pair complex. It offers higher sensitivity than the spectrophotometric method for certain applications [1] [3].
This is a stability-indicating HPLC method for the simultaneous determination of this compound in combination with other drugs (e.g., sulfaquinoxaline, diaveridine, vitamin K3) in veterinary formulations. The method uses a relatively green mobile phase and aligns with white analytical chemistry principles by integrating analytical efficiency with environmental and operational safety [2] [4].
The following workflow illustrates the sample preparation and analysis process:
All described methods have been comprehensively validated according to International Conference on Harmonization (ICH) guidelines. The key analytical performance parameters are summarized in the table below [1] [4].
Table 1: Summary of Analytical Performance Parameters for Green Methods for this compound
| Parameter | Spectrophotometry (Method I) | Spectrofluorimetry (Method II) | Green HPLC [4] |
|---|---|---|---|
| Linear Range | 100–5000 ng/mL [1] | 500–2000 ng/mL [1] | 20–60 µg/mL [4] |
| LOD | 45 ng/mL [1] | 142 ng/mL [1] | Not Specified |
| LOQ | 136 ng/mL [1] | 429 ng/mL [1] | Not Specified |
| Accuracy (Recovery %) | Meets ICH criteria [1] | Meets ICH criteria [1] | Confirmed [4] |
| Precision (% RSD) | Meets ICH criteria [1] | Meets ICH criteria [1] | Meets ICH criteria [4] |
| Key Green Advantage | Simple, minimal organic solvent [1] | Sensitive, low reagent consumption [1] | Green mobile phase, multi-analyte [4] |
The greenness of the developed methods was evaluated using modern assessment tools such as Analytical Eco-Scale, GAPI, AGREE, and BAGI. The methods were found to be superior to many reported methods in terms of their environmental and safety impact [5] [4]. The green HPLC method, in particular, uses a mobile phase with a high percentage of water, reducing acetonitrile consumption, and the sample preparation for biological matrices employs a simple salting-out extraction with relatively benign solvents, aligning with the principles of Green Analytical Chemistry (GAC) and White Analytical Chemistry (WAC) [2] [4].
The application notes and protocols detailed herein provide robust, sensitive, and environmentally friendly analytical methods for the determination of this compound. The spectrophotometric and spectrofluorimetric methods are straightforward and cost-effective for routine analysis, while the HPLC method is suitable for simultaneous multi-residue determination in complex matrices. By adopting these green methods, researchers and quality control laboratories can ensure reliable monitoring of this compound while minimizing their environmental footprint.
Amprolium is a thiamine (vitamin B1) analogue widely used as an anticoccidial agent in poultry and livestock production. Its primary mechanism of action involves competitive inhibition of thiamine uptake in coccidian parasites, thereby disrupting carbohydrate synthesis and energy metabolism in these organisms [1]. This structural similarity to thiamine allows this compound to effectively block parasitic thiamine receptors while exhibiting relatively low toxicity to host animals at therapeutic doses. The pharmacological profile of this compound indicates that administered orally to chickens, it has a low bioavailability, but the absorbed fraction is widely distributed into the tissues and rapidly eliminated in the urine and feces [1]. This distribution profile is particularly relevant for combination therapy approaches, as it may influence the efficacy and disposition of concurrently administered therapeutic agents.
Recent research initiatives have increasingly focused on combination therapies incorporating this compound with other anticoccidial agents or alternative interventions to enhance efficacy and combat growing drug resistance concerns. The development of varying degrees of drug tolerance against in-feed coccidiostats has prompted producers to explore complementary control measures [2]. This comprehensive review summarizes current research findings, presents structured quantitative data, and provides detailed experimental protocols for evaluating this compound in combination therapy regimens, specifically targeting researchers, scientists, and drug development professionals in the veterinary parasitology field.
Recent research has investigated the prophylactic and therapeutic efficacy of this compound in combination with probiotic complexes against Eimeria tenella infections in broiler chickens. A 2025 study demonstrated that while both this compound monotherapy and prophylactic probiotics significantly improved body weight gain and feed intake while reducing oocyst shedding, their combination yielded unexpected results [3] [4]. The this compound-probiotic combination group exhibited higher lesion scores compared to this compound alone, suggesting that concurrent administration may not provide synergistic benefits and could potentially exacerbate intestinal damage in some scenarios [3].
Table 1: Performance Parameters in Broiler Chickens Treated with this compound and Probiotics Against E. tenella
| Treatment Group | Body Weight Gain (g) | Feed Intake (g/day) | Oocyst Shedding | Lesion Scores | Mortality Rate (%) |
|---|---|---|---|---|---|
| Uninfected Control | 100.0% (baseline) | 100.0% (baseline) | 0% | 0 | 0% |
| Infected Untreated | 72.4% | 78.6% | 100% (baseline) | 2.8 | 20% |
| This compound Only (20 mg/kg) | 94.2% | 95.1% | 22.5% | 1.2 | 20% |
| Probiotics Only (1 mg/mL) | 83.7% | 87.3% | 45.8% | 1.9 | 6.7% |
| Prophylactic Probiotics | 91.5% | 92.7% | 28.3% | 1.4 | 0% |
| This compound + Probiotics | 79.8% | 84.2% | 35.6% | 2.5 | 0% |
The in vitro sporulation assay conducted alongside this study revealed that the this compound-probiotic combination significantly reduced oocyst sporulation rates to 5.86%, demonstrating potent inhibitory effects on parasite development [3]. Interestingly, while the combination group showed higher lesion scores and parasite burdens, mortality was completely eliminated (0%) in this group compared to 20% mortality in both the infected untreated and this compound-only groups [3] [4]. This suggests that the combination may provide unique immunomodulatory effects that enhance host survival despite not reducing pathological indicators.
Research in rabbits naturally infected with multiple Eimeria species has demonstrated enhanced efficacy when this compound is combined with toltrazuril, a broad-spectrum coccidiocidal compound. A 2017 study revealed that the concurrent administration of both drugs was more effective than either drug alone in controlling natural intestinal rabbit coccidiosis [2]. The combination therapy approach resulted in significant improvements in key production parameters and more effective reduction of oocyst output compared to monotherapy regimens.
Table 2: Efficacy of this compound and Toltrazuril Combinations in Rabbits
| Treatment Group | Oocyst Reduction (%) | Body Weight Gain (g) | Feed Conversion Ratio | Performance Index (%) | Mortality Rate (%) |
|---|---|---|---|---|---|
| Infected Untreated | 0% (baseline) | 185 ± 12 | 4.2 ± 0.3 | 44.0 ± 3.2 | 33.3% |
| This compound Only (50 mg/kg) | 78.5% | 228 ± 15 | 3.5 ± 0.2 | 65.1 ± 4.1 | 16.7% |
| Toltrazuril Only (5 mg/kg) | 85.2% | 245 ± 18 | 3.3 ± 0.2 | 74.2 ± 4.8 | 8.3% |
| This compound + Toltrazuril | 96.8% | 275 ± 20 | 2.9 ± 0.2 | 94.8 ± 5.5 | 0% |
The combination therapy group showed complete elimination of mortality (0%) and the highest performance index (94.8%), significantly surpassing the results achieved with either drug alone [2]. The synergistic action of these compounds appears to derive from their complementary mechanisms of action: while this compound inhibits thiamine utilization in the parasitic stages, toltrazuril directly targets all intracellular developmental stages including both schizogony and gametogony [2]. This multi-stage attack on the parasite lifecycle likely contributes to the enhanced efficacy observed in the combination therapy protocol.
The pharmacokinetic profile of concurrently administered therapeutic agents may be significantly altered in coccidial infections and when combined with this compound. A 2020 study investigating the pharmacokinetics of enrofloxacin in healthy and Eimeria-infected chickens demonstrated that coccidial infection significantly decreased serum concentrations of enrofloxacin at different time intervals and substantially altered its pharmacokinetic profile [5]. Interestingly, this compound pre-treatment (240 ppm for 5 consecutive days) improved these values in infected chickens, while toltrazuril pre-treatment further decreased enrofloxacin concentrations [5].
Table 3: Pharmacokinetic Parameters of Enrofloxacin (10 mg/kg) in Chickens Under Different Conditions
| Parameter | Healthy Chickens | Eimeria-Infected Non-Treated | Infected + this compound Pre-treatment | Infected + Toltrazuril Pre-treatment |
|---|---|---|---|---|
| Cmax (μg/mL) | 2.06 ± 0.15 | 1.32 ± 0.11 | 1.85 ± 0.13 | 0.94 ± 0.08 |
| Tmax (h) | 2.0 ± 0.3 | 3.5 ± 0.5 | 2.5 ± 0.4 | 4.2 ± 0.6 |
| AUC0-∞ (h·μg/mL) | 28.45 ± 2.1 | 17.82 ± 1.4 | 24.73 ± 1.9 | 12.56 ± 1.1 |
| Vdss (L/kg) | 5.07 ± 0.18 | 8.92 ± 0.42 | 6.35 ± 0.31 | 34.00 ± 3.67 |
| T1/2λz (h) | 10.2 ± 0.8 | 7.3 ± 0.6 | 9.1 ± 0.7 | 5.8 ± 0.5 |
The volume of distribution at steady state (Vdss) increased dramatically in the toltrazuril pre-treatment group (34.00 ± 3.67 L/kg) compared to healthy controls (5.07 ± 0.18 L/kg), indicating significantly altered tissue distribution patterns [5]. These findings have important implications for withdrawal period determinations, as the multiple-dose study revealed a longer withdrawal period of enrofloxacin in infected non-treated and infected chickens pre-treated with this compound compared with the healthy group [5]. For researchers designing combination therapy trials, these results underscore the necessity of comprehensive pharmacokinetic studies under disease conditions to optimize dosing regimens and avoid subtherapeutic drug concentrations.
Objective: To evaluate the prophylactic and therapeutic efficacy of this compound in combination with other agents against experimental coccidial infections.
Experimental Animals and Housing:
Infection Model:
Experimental Groups:
Sample Collection and Analysis:
Objective: To evaluate the inhibitory effects of this compound and combination treatments on oocyst sporulation.
Oocyst Preparation:
Experimental Treatments:
Sporulation Procedure:
Data Analysis:
[(Control % sporulation - Treatment % sporulation) / Control % sporulation] × 100
The comprehensive analysis of this compound in combination therapy protocols reveals differential outcomes depending on the companion therapeutic agent. While This compound-toltrazuril combinations demonstrate clear synergistic effects in rabbits, the This compound-probiotic combinations show more complex outcomes with improved mortality rates but unexpectedly higher lesion scores in poultry [3] [2] [4]. These findings underscore the importance of species-specific considerations and mechanistic compatibility when designing combination therapy approaches.
Future research directions should focus on optimizing timing and sequencing of combination therapies, exploring novel agent partnerships with this compound, and investigating the molecular basis for the observed differential outcomes. Particular attention should be given to understanding the immunomodulatory interactions between this compound and probiotic strains that result in reduced mortality despite higher lesion scores. Additionally, comprehensive pharmacokinetic studies of combination regimens under various disease states are essential for establishing appropriate dosing protocols and withdrawal periods [5].
The development of effective combination therapies incorporating this compound represents a promising strategy for addressing the growing challenge of drug-resistant coccidial strains while potentially reducing the required doses of chemical therapeutics. Such approaches align with increasing consumer demand for reduced chemical residues in poultry products while maintaining effective control of this economically significant parasitic disease [6].
Matrix interference arises because biological samples and feed are complex mixtures. When you analyze amprolium in chicken plasma, feeds, or wastewater, co-extracted substances like fats, proteins, pigments, and other organic compounds can co-elute with the target analyte, obscuring its signal [1] [2]. This complexity can lead to poor chromatography, ionization suppression in mass spectrometry, or unexpected peaks on chromatograms [2]. One study noted that a peak from the plasma sample itself appeared at the same position as a potential internal standard, rendering that standard unusable [1].
Here are answers to specific issues you might encounter, with detailed methodologies.
| Challenge | Recommended Solution | Key Parameters & Expected Outcome |
|---|
| Low Recovery from Feed [2] | Modified QuPPe Extraction: Use acidified methanol for efficient extraction of polar this compound. | Extraction Solvent: Methanol with 1% acetic acid. Purification: d-SPE with C18. Outcome: Improved recovery for polar veterinary drugs in complex feed. | | Interference in Plasma [1] | HPLC with Post-Column Derivatization: Analyze via ion-pair complex formation for selective fluorescence detection. | Internal Standard: Beclotiamine. Detection: Fluorescence after post-column reaction. Outcome: Enhanced selectivity and sensitivity for low-concentration plasma analysis. | | Interference in Wastewater/Formulations [3] [4] | Ion-Pair Spectrophotometry/Fluorimetry: React this compound with Eosin Y to form a complex. | Reagent: Eosin Y in acidic medium (acetate buffer, pH 3-3.5). Detection: Measure absorbance at 547 nm or fluorescence quenching at λem 552 nm. Outcome: Simple, sensitive method selective for the drug's tertiary amino group. | | Multi-Drug Analysis & Degradation Products [4] | Stability-Indicating RP-HPLC: Use a simple isocratic method to separate this compound from other drugs and stress-induced impurities. | Column: C18 (e.g., Supelcosil, 4.6x250 mm, 5 µm). Mobile Phase: 0.05 M KH2PO4:Acetonitrile (80:20, v/v). Flow Rate: 2.0 mL/min. Detection: UV at 260 nm. Outcome: Clear separation of this compound from sulfaquinoxaline, diaveridine, and vitamin K3. |
This method is suited for aqueous samples like wastewater and is effective against interference from common pharmaceutical excipients.
Reagent Preparation:
Procedure:
Optimization Notes:
The table below summarizes key performance metrics from the cited literature to help you select and validate an appropriate method.
| Method | Matrix | Linear Range | LOD / LOQ | Recovery | Citation |
|---|---|---|---|---|---|
| HPLC (Post-Column Reaction) | Chicken Plasma | Not specified | Highly sensitive (for low therapeutic levels) | Not specified | [1] |
| Spectrophotometry (Eosin Y) | Wastewater | 100–5000 ng/mL | LOD: 45 ng/mL LOQ: 136 ng/mL | Validated per ICH guidelines | [3] | | Spectrofluorimetry (Eosin Y) | Wastewater | 500–2000 ng/mL | LOD: 142 ng/mL LOQ: 429 ng/mL | Validated per ICH guidelines | [3] | | LC-MS/MS (Modified QuPPe) | Animal Feed | 10–1250 µg/kg (in feed) | LOQ: 10 µg/kg (in feed) | 70.8–118.4% | [2] | | Stability-Indicating HPLC | Veterinary Formulation | 20–60 µg/mL | Validated per ICH guidelines | Validated per ICH guidelines | [4] |
This flowchart outlines a logical process for selecting the best approach based on your sample matrix and analysis goals.
While detailed extraction protocols are limited in the search results, the following validated methods can serve as a reference for developing your own extraction and quantification workflows.
| Method | Principle / Technique | Key Application Context | Reference |
|---|---|---|---|
| Reversed-Phase HPLC [1] | Separation on a C18 column with UV detection at 260 nm. | Simultaneous determination in veterinary formulations (combined with other drugs). | |
| Potentiometric Sensor [2] | Carbon paste electrode modified with nickel oxide nanoparticles and CNTs. | Determination in pharmaceutical preparations and chicken meat. | |
| Spectrophotometry [3] | Ion-pair complex formation with dyes (e.g., Bromocresol Green), extracted into chloroform. | Analysis of raw materials and formulated powder. | |
| LC-MS/MS [4] | Liquid chromatography coupled with tandem mass spectrometry. | Determination in wastewater (indicating high sensitivity). |
Here is a closer look at two of the key methodologies that could be adapted for tissue analysis.
This method was developed for formulations but provides a robust foundation for analysis [1].
This method directly applies to tissue analysis and details a sample preparation procedure [2].
The following workflow outlines a logical approach to troubleshoot and optimize your this compound extraction process, based on general analytical principles.
What is the most sensitive technique for confirming this compound residues? While HPLC-UV is common, LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is recognized as the most sensitive and specific technique for confirmatory analysis, especially in complex matrices like tissues [4].
How can I check if my analytical method is stability-indicating? A stability-indicating method must reliably quantify the active drug without interference from degradation products. This is typically proven by subjecting the drug to stress conditions (acid, base, oxidation, heat, light) and demonstrating that the analyte peak is pure and unaffected by new degradation peaks [1] [5].
Are there greener analytical alternatives for this compound? Yes. Modern method development emphasizes green chemistry. The HPLC method cited was assessed with greenness metrics (GAPI, AGREE) [1]. The potentiometric sensor is also an eco-friendlier alternative as it avoids organic solvents [2].
For quick reference, the table below summarizes the primary issues and corresponding solutions for asymmetric this compound peaks.
| Problem Type | Primary Causes | Recommended Solutions |
|---|
| Peak Tailing [1] [2] | - Chemical (pH): Mobile phase pH too close to analyte pKa. [1]
The following decision flowchart can help guide your systematic troubleshooting process.
Peak tailing occurs when the back half of the peak is broader than the front half. For this compound, this is often chemically induced [1].
Peak fronting, where the front of the peak is broader than the back, is often related to physical overload or solvent effects [1] [4].
Q1: How do I quantitatively measure peak asymmetry? Two common metrics are used [7] [5]:
Q2: What are the impacts of poor peak symmetry? Asymmetric peaks can lead to several analytical issues [2] [5]:
Q3: A published method for this compound showed symmetric peaks, but mine are tailing. What should I check first? First, verify your mobile phase pH and buffer concentration against the reference method, as these are critical for this compound [1] [6]. Then, check the condition of your column. If it is old or contaminated, replace the guard column or the analytical column itself [2].
This is a validated stability-indicating method for the simultaneous analysis of this compound and other drugs, which you can adapt [6].
For a quick comparison, the table below summarizes three effective approaches for analyzing amprolium, particularly in the presence of spectrally overlapping compounds.
| Analytical Technique | Key Principle | Analyzed Compounds | Key Performance Data | Best For |
|---|---|---|---|---|
| Ion-Pair Spectrophotometry [1] [2] | Formation of a colored ion-pair complex with Eosin Y, measured at 547 nm. | This compound (and Triclabendazole). | LOD: 45 ng/mL; LOQ: 136 ng/mL; Linearity: 100-5000 ng/mL [1] [2] | Simple, cost-effective quantitative analysis. |
| Ion-Pair Spectrofluorimetry [1] [2] | Fluorescence quenching of Eosin Y due to complex formation, measured at λem 552 nm (λex 470 nm). | This compound (and Triclabendazole). | LOD: 142 ng/mL; LOQ: 429 ng/mL; Linearity: 500-2000 ng/mL [1] [2] | Higher sensitivity for this compound in specific ranges. |
| Chemometrics (GA-ANN) [3] | Mathematical resolution of overlapped spectra using artificial intelligence and variable selection. | Caffeine, Codeine, Paracetamol, & p-Aminophenol (Principle applicable to this compound mixtures). | Model: GA-ANN outperformed PLS-1 in resolving highly overlapped spectra [3]. | Complex mixtures where traditional separation is difficult. |
Q1: My HPLC peaks for this compound and other compounds are overlapping or co-eluting. What should I check first? [4] [5]
Follow this logical troubleshooting pathway to diagnose and resolve the issue:
Q2: How can I confirm that a single HPLC peak is actually pure and not two co-eluting compounds? [5]
Q3: I am using UV-Vis spectroscopy, and the spectra of this compound and its degradants/impurities are heavily overlapped. What are my options?
This method is straightforward and relies on accessible instrumentation.
This method is applicable for complex matrices like chicken meat and eggs.
The table below summarizes quantitative performance data from validated methods for antibiotic analysis, which serve as excellent benchmarks for your amprolium method.
| Antibiotic Analyzed | Analytical Technique | Linearity Range | Accuracy (% Recovery) | Precision (% RSD) | Key Validation Parameters Demonstrated | Source |
|---|---|---|---|---|---|---|
| Ampicillin in serum | HPLC-UV | 2–128 mg/L | >90% (Bias <10%) | <10% (intra- & inter-day) | Specificity, LLOQ, accuracy, precision, robustness, stability [1] | |
| Azithromycin & Rifampicin in capsules | RP-HPLC | 25–150% target conc. | 96.6–103.9% | <2% | Specificity (peak purity >0.999), system suitability, linearity (R²=0.998) [2] | |
| Ampicillin in milk | SERS (Microfluidic) | Trace concentrations | N/R | N/R | Sensitivity, minimal sample prep (20 μL), rapid analysis (10 min) [3] | |
| Antimicrobial compounds | Microdilution (Colorimetric) | N/A | 75–122% | <26% | Linearity (R²>0.95), precision, accuracy, robustness [4] |
N/R = Not Reported; N/A = Not Applicable
This detailed methodology, adapted from a validated procedure for quantifying ampicillin in human serum, provides a robust template for an this compound protocol [1].
1. Sample Preparation (Protein Precipitation)
2. Chromatographic Separation
3. Calibration Standards
The following workflow diagram illustrates the key stages of this analytical method.
Q1: My calibration curve has a poor correlation coefficient (R²). What could be the cause?
Q2: How can I confirm my method is specific for this compound and there is no interference?
Q3: What are the acceptance criteria for accuracy and precision in a validation study?
Q4: My analyte peak is showing tailing or poor resolution. How can I improve the chromatography?
This compound is a thiamine antagonist. Its molecular structure is similar to that of thiamine (Vitamin B1), allowing it to competitively inhibit thiamine's transport and cellular uptake [1] [2] [3].
Early and accurate detection of thiamine deficiency is crucial for successful intervention. The following table summarizes the primary testing methodologies.
| Method | Sample Type | Key Measurement | Research Utility & Interpretation |
|---|---|---|---|
| Erythrocyte Transketolase Activation (ETKA) | Whole blood/Erythrocytes | Enzyme activation coefficient after adding TDP | Functional assay; >15-25% activation indicates deficiency; >40% associated with severe neurological impact [5] |
| High-Performance Liquid Chromatography (HPLC) | Whole blood, Erythrocytes, Serum | Direct concentration of Thiamine Diphosphate (TDP) | Direct quantification; rodent model reference ~70-180 nmol/L for erythrocyte TPP; precise but requires specific equipment [5] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Whole blood | Direct concentration of TDP | Gold standard for sensitivity and specificity; reference ranges vary by lab (e.g., 78–185 nmol/L) [5] |
| Microbiological Assay | Whole blood, Serum | Total vitamin B1 content via microbial growth | Functional bioassay; suitable for research; measures total bioactive thiamine [6] [7] |
The experimental workflow for assessing thiamine status typically follows a structured path, as visualized below.
The core strategy for preventing and reversing deficiency is parenteral thiamine supplementation, as oral absorption is likely compromised by this compound.
Q1: What are the expected clinical signs of thiamine deficiency in rodent models? Rodents may exhibit weight loss with hyporexia (reduced appetite), and demonstrate reduced behavioral parameters including impaired locomotion, exploratory activity, and motor coordination [3]. In severe cases, neurological signs can progress to seizures and death.
Q2: Can I use oral thiamine supplementation during this compound studies? It is not recommended. The primary mechanism of this compound is to block intestinal thiamine absorption [4]. Therefore, oral thiamine is likely to be ineffective. Parenteral administration (IP or IM) is the preferred route for rescue therapy [8] [3].
Q3: How quickly can I expect to see improvement after supplementation? Metabolic improvements, such as the normalization of blood lactate, can occur within hours [8]. Behavioral and gross clinical symptoms may take longer to resolve, from days to over a week, depending on the severity and duration of the deficiency [8].
Q4: Are there any other compounds that can mitigate this compound's effects? Research in mice suggests that the antioxidant and anti-inflammatory compounds Trolox and Dimethyl Sulfoxide (DMSO) can partially ameliorate the behavioral and metabolic changes induced by this compound, indicating that oxidative stress is a key mechanism in the resulting pathology [3].
To assess anticoccidial efficacy against Eimeria field isolates, researchers typically conduct controlled battery cage trials. Below is a generalized workflow derived from established methodologies [1] [2].
Diagram Title: Workflow for Anticoccidial Sensitivity Testing (AST)
The data collected is synthesized using standardized indices to evaluate drug performance and classify resistance levels. The following table summarizes the common indices and their interpretation [1].
| Evaluation Index | Calculation Method | Interpretation of Results |
|---|
| Global Index (GI) | Complex formula incorporating Weight Gain, FCR, Lesion Score, and Oocyst Index relative to control groups. | ≥90% of NNC GI: Very good efficacy 80-89%: Good efficacy 70-79%: Limited efficacy 50-69%: Partially resistant <50%: Resistant | | Anticoccidial Sensitivity Test (AST) | Based on the reduction in mean lesion score (LS) compared to the Infected Non-Medicated Control (INC). | ≥50% reduction: Fully sensitive 31-49% reduction: Reduced sensitivity/Partial resistance 0-30% reduction: Resistant | | Optimum Anticoccidial Activity (OAA) | Uses a Growth and Survival Ratio (GSR). | ≥75%: Sensitive 51%-74%: Partially resistant ≤50%: Resistant |
What is the mechanism of action of this compound, and how does resistance develop?
Are some synthetic anticoccidials more prone to resistance than this compound? A long-term floor-pen study compared the performance of several synthetics over seven trials. Contrary to the common belief that "strong" chemicals rapidly develop resistance, the performance (weight gain and FCR) of this compound, clopidol, and zoalene declined at a similar rate. This suggests that under the study conditions, these anticoccidials had comparable patterns of resistance development [3].
What is the cross-resistance and regulatory perspective regarding this compound and antibacterial resistance?
Here are answers to common technical questions you might encounter:
What are the main factors that affect this compound's stability in formulations? this compound can degrade when exposed to acidic or alkaline conditions, oxidizing agents, and high temperatures [1]. Developing a formulation often involves protecting the drug from these stressors and using a stability-indicating method to monitor degradation.
How can I analyze this compound in the presence of its degradation products? A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended. One validated approach uses a C18 column with an isocratic mobile phase of 0.05 M potassium dihydrogen phosphate and acetonitrile (80:20, v/v) at a flow rate of 2.0 mL/min, with UV detection at 260 nm [1]. This method can successfully separate this compound from its forced degradation products.
Are there greener analytical alternatives to HPLC for this compound determination? Yes, spectrophotometric and spectrofluorimetric methods have been developed. These methods are based on this compound's reaction with Eosin Y in an acidic acetate buffer to form a complex, which can be measured by its absorbance at 547 nm or by its fluorescence (excitation 470 nm, emission 552 nm) [2]. These methods are more accessible and cost-effective for routine analysis.
What is the typical shelf-life and storage conditions for this compound products? While specific shelf-life data is proprietary, this compound is commonly available as a powder, solution, or premix [3]. To ensure stability, these products should be stored in a cool, dry place, protected from light, and in accordance with the manufacturer's instructions.
This section provides actionable protocols for stability testing and analysis.
Forced degradation studies help identify likely degradation products and validate the stability-indicating power of your analytical method.
The workflow below outlines the logical sequence of a standard forced degradation study:
This is a detailed methodology for a validated, greenness-assessed HPLC method for simultaneously analyzing this compound and other anticoccidial drugs [1].
Chromatographic Conditions:
Standard Solution Preparation:
Procedure: Inject the standard and sample solutions in triplicate. Identify the this compound peak by its retention time and quantify it using a calibration curve of peak area versus concentration.
The procedure for sample preparation and analysis is summarized below:
Any analytical method used for stability testing must be validated. The method described above was validated according to International Council for Harmonisation (ICH) guidelines with the following typical outcomes [1]:
| Validation Parameter | Target Specification | Typical Outcome for this compound (Example) |
|---|---|---|
| Linearity Range | R² > 0.999 | 20.0 - 60.0 µg/mL [1] |
| Accuracy (% Recovery) | Close to 100% | 98.17% - 101.20% [1] |
| Precision (% RSD) | RSD ≤ 2.0% | Meets specification [1] |
| Specificity | No interference from degradation products | Achieved baseline separation [1] |
| LOD / LOQ | Sufficiently low | Validated per ICH [1] |
The table below summarizes the core characteristics of representative HPLC and spectrofluorimetry methods as reported in the literature.
| Feature | HPLC Method [1] | Spectrofluorimetry Method [2] [3] |
|---|---|---|
| Principle | Separation based on compound interaction with stationary and mobile phases. | Measurement of fluorescence emission after excitation or chemical reaction. |
| Analysis Type | Multi-component, simultaneous determination. | Often single-analyte; requires separation or derivatization for mixtures. |
| Key Parameters | Column: Supelcosil C18 (4.6-mm × 25-cm, 5 µm) Mobile Phase: 0.05 M KH₂PO₄:ACN (80:20, v/v) Flow Rate: 2.0 mL/min Detection: UV at 260 nm | AMP derivatization with 5% NaOH and 0.08% potassium ferricyanide Synchronous scanning at Δλ = 80 nm Emission measured at 362 nm | | Reported Linear Range | 20.0–60.0 µg/mL [1] | 0.01–0.65 µg/mL [2] [3] | | Reported LOD/LOQ | Not specified in provided results | LOD: 0.002 µg/mL, LOQ: 0.006 µg/mL [2] [3] | | Key Applications | Veterinary formulations, stability-indicating studies [1]. | Chicken plasma, liver, muscle, eggs, baby food [2] [3]. | | Sample Preparation | Dissolution in diluent (90% acetonitrile in water) [1]. | More complex; requires reaction with NaOH/K₃Fe(CN)₆ for AMP [2] [3]. | | Main Advantages | High selectivity for complex mixtures, robust and standardized. | Extremely high sensitivity, cost-effective instrumentation. | | Main Disadvantages | Higher solvent consumption, costly equipment and columns. | AMP is not natively fluorescent; requires derivatization [2] [3]. |
For researchers looking to implement these methods, here is a detailed breakdown of the key experimental steps as described in the search results.
This method is designed to separate and quantify this compound alongside other drugs like sulfaquinoxaline, diaveridine, and vitamin K3.
Chromatographic Conditions:
Sample Preparation:
This method determines this compound in the presence of ethopabate. A key point is that this compound must first be derivatized to become fluorescent.
Derivatization Reaction:
Instrumental Parameters:
To help you select the most appropriate method, the following diagram outlines the key decision-making criteria.
The core trade-off lies between the multi-component capability and selectivity of HPLC and the superior sensitivity and lower cost of spectrofluorimetry.
It is important to note that this compound lacks native fluorescence [2] [3]. Therefore, the spectrofluorimetric methods referenced require a derivatization step to produce a fluorescent compound, which adds complexity to the sample preparation.
| Drug Class | Drug Name | Comparative Efficacy Findings | Key Experimental Metrics |
|---|
| Chemical Anticoccidial | Amprolium | Effective, but often outperformed by other drugs. • Ranked 2nd best out of 5 drugs in one study [1]. • Less effective than Monensin in improving weight gain and reducing oocyst output [2]. • Shows efficacy in sheep, reducing OPG by >95% [3]. | Weight gain, FCR, lesion score, oocyst output, mortality [1] [4] [2]. | | Triazinone | Toltrazuril | Highly effective; consistently top-ranked. • Showed the highest effectiveness among 5 experimental drugs [1]. | Global Index (weight gain, FCR, lesion score, oocyst index, mortality) [1]. | | Triazinone | Diclazuril | Highly effective. • Demonstrated slightly better results than this compound and a branded herbal drug in reducing oocyst counts and mortality [5]. | Oocyst output, mortality rates, FCR, lesion scores [5]. | | Ionophore | Monensin | Shows variable performance compared to this compound. • More efficient than this compound in improving weight gain and reducing oocysts in broilers [2]. • In another study, the negative control and monensin group had the greatest body weight gain [6]. | Weight gain, feed conversion, oocyst count, lesion score, mortality [6] [2]. | | Sulfonamide | Sulphaclozine | Low efficacy; resistance evident. • Resistance was evident in all field isolates tested [1]. | Global Index (weight gain, FCR, lesion score, oocyst index, mortality) [1]. | | Ionophore | Maduramicin | Limited efficacy to partial resistance. • Showed limited efficacy against caecal coccidiosis [1]. | Global Index (weight gain, FCR, lesion score, oocyst index, mortality) [1]. |
Beyond the direct comparisons, the studies provide deeper insights into the specific experimental conditions and additional findings concerning this compound.
The credibility of comparative data relies on robust experimental design. Key methodologies from the cited studies include:
Understanding how these drugs work provides context for their efficacy and resistance profiles.
The table below summarizes key analytical techniques for determining Amprolium (AMP), based on the search results. Please note that for some methods, specific numerical validation data points were not explicitly provided in the available literature.
| Method | Principle / Mechanism | Analytes | Key Validation Parameters (Range or Value) | Application Context | Ref. |
|---|---|---|---|---|---|
| Chemometric (GA-ANN & PLS) | Multivariate calibration of UV spectral data to resolve overlapping spectra. | AMP, Ethopabate (ETHOP), and their degradation products. | Linearity: Calibration set of 25 mixtures. Specificity: Resolves quaternary mixture. | Stability-indicating assay for pharmaceutical dosage forms. | [1] [2] |
| HPLC-UV | Reverse-phase separation with UV detection. | AMP, ETHOP, and their degradation products. | Linearity: 10.0-70.0 μg·mL⁻¹ (AMP). Specificity: Resolves drugs from degradants. | Stability-indicating assay for pharmaceutical dosage forms. | [1] [2] |
| Spectrophotometric (Eosin Y) | Ion-pair complex formation in acidic medium, measured by absorbance. | AMP, Triclabendazole (TCB). | Linearity: 100–5000 ng/mL (AMP). LOD: 45 ng/mL (AMP). LOQ: 136 ng/mL (AMP). | Determination in laboratory-prepared pharmaceutical wastewater. | [3] |
| Spectrofluorimetric (Eosin Y) | Fluorescence quenching of Eosin Y due to ion-pair complex formation. | AMP, Triclabendazole (TCB). | Linearity: 500–2000 ng/mL (AMP). LOD: 142 ng/mL (AMP). LOQ: 429 ng/mL (AMP). | Determination in laboratory-prepared pharmaceutical wastewater. | [3] |
| Stability-Indicating HPLC | Reverse-phase separation for multiple anticoccidial drugs. | AMP, Sulfaquinoxaline, Diaveridine, Vitamin K3. | Linearity: 20.0–60.0 μg mL⁻¹ (AMP). Validation per ICH guidelines. | Simultaneous determination in veterinary formulations; stability-indicating. | [4] |
Here is a detailed overview of the methodologies for the two most comprehensively described techniques in the search results.
This study directly compared chemometric models and a dedicated HPLC method as stability-indicating assays [1] [2].
This study developed methods for estimating AMP in wastewater samples [3].
The following diagram illustrates a general workflow for developing and validating an analytical method for this compound, integrating the key steps discussed in the search results.
The table below summarizes key findings from a 2025 study that compared the effects of amprolium and a probiotic complex in broiler chickens infected with Eimeria tenella [1] [2].
| Experimental Group | Body Weight Gain & Feed Intake | Oocyst Shedding | Lesion Severity | Mortality |
|---|---|---|---|---|
| Uninfected Control | Normal (Baseline) | Normal (Baseline) | Normal (Baseline) | 0% |
| Infected Untreated Control | Significantly impaired | High | High | 20% |
| Probiotics (Therapeutic) | Moderate improvement | Moderate reduction | Moderate reduction | Not Specified |
| This compound | Significantly improved | Significantly reduced | Significantly lower | 20% |
| Probiotics + this compound | Not superior to single treatments | Not superior to single treatments | Unexpectedly higher | 0% |
| Probiotics (Prophylactic) | Significantly improved | Significantly reduced | Reduced | Not Specified |
The following diagram illustrates the methodology used in the cited study to evaluate this compound and probiotic treatments [1] [2]:
The available data, largely from European Food Safety Authority (EFSA) assessments, suggests that this compound poses a low risk to the environment when used as a coccidiostat in poultry [1]. The table below summarizes the key findings:
| Aspect | Assessment Finding | Key Supporting Data / Notes |
|---|---|---|
| Overall Environmental Risk | Use in feed for chickens does not pose a risk [1]. | Based on EFSA assessment for its use as a coccidiostat. |
| Persistence in Manure | Slightly persistent (DT₅₀ > 8 days) [2]. | DT₅₀ is the time for 50% of the substance to degrade. |
| Soil Impact | Lower predicted concentration in soil from chickens reared for laying [1]. | -- |
| Aquatic Ecotoxicology | No data on aquatic organisms found in search results. | Data gaps exist for this area [2]. |
| Terrestrial Ecotoxicology | Low acute mammalian toxicity (Rat LD₅₀ > 4000 mg/kg) [2]. | -- |
| Antibacterial Activity | No significant antibacterial activity [3] [1]. | Suggests a low risk for promoting antimicrobial resistance (AMR) in bacteria. |
A 2024 study investigated the repurposing of this compound as a molluscicide against the land snail Eobania vermiculata [4]. The methodology provides a template for environmental impact experiments.
The experimental workflow of this study is outlined below:
| Assessment Aspect | Summary of Findings for this compound |
|---|---|
| FARSC (Feed Antimicrobial Resistance Selection Concentration) | Could not be established due to a lack of necessary data on parameters required for the calculation [1]. |
| Growth Promotion / Increased Yield | Levels in feed that have an effect were identified from literature, though specific values are not listed in the abstract [2]. |
| Key Conclusion on Resistance Risk | The lack of significant antibacterial activity at clinically relevant concentrations suggests that further studies on bacterial resistance are not a priority [1]. |
| Main Reason for Uncertainty | Primarily the absence of data, including Minimum Inhibitory Concentrations (MICs) for bacteria, needed to run the FARSC model [1]. |
While the full FARSC model could not be applied, the scientific opinion references experimental data and methodologies relevant to this compound.
The EFSA assessment used data from an extensive literature review. Although the specific protocols for each study are not detailed in the summary, the general approach involves feeding trials where different concentrations of this compound are administered to animals, and performance metrics like weight gain and feed efficiency are measured [2].
One study investigated this compound residues in eggs [4]. The experimental design can be summarized as follows:
The EFSA employed a standardized methodology to assess all 24 antimicrobial substances. The diagram below illustrates this workflow, highlighting where the assessment for this compound encountered data gaps [1].
The EFSA's assessment offers crucial insights for guiding future research and regulatory efforts.
| Feature | Amprolium | Traditional Antibiotic Growth Promoters (AGPs) |
|---|---|---|
| Primary Mechanism of Action | Thiamine (Vitamin B1) analog; blocks thiamine uptake in coccidia, acting as an antiprotozoal agent [1]. | Varies by class; includes inhibition of subclinical infections, reduction of growth-depressing microbial metabolites, and thinning of the intestinal wall [2]. |
| Growth Promotion Effect | Not established as a primary growth promoter. Its benefits are linked to controlling coccidiosis, which indirectly improves health and productivity [1]. | Well-documented to improve growth rates, increase feed efficiency, and enhance overall productivity in livestock [2]. |
| Antibacterial Activity | Considered to have no significant antibacterial activity at clinically relevant concentrations [1]. | Explicitly targets bacteria, often at sub-therapeutic levels. |
| Impact on Antimicrobial Resistance (AMR) | Due to lack of antibacterial activity, it is not considered a priority for driving bacterial AMR [1]. An old study induced resistance in Lactobacillus fermenti only at very high concentrations in vitro [1]. | A major concern. Use contributes to the selection and spread of antibiotic-resistant bacteria, a significant public health threat [2] [3]. |
A formal assessment by the European Food Safety Authority (EFSA) specifically investigated the potential of this compound to induce antimicrobial resistance or act as a growth promoter.
The diagram below outlines a generalized experimental protocol for evaluating an antibiotic's growth promotion effects, which contrasts with the specific coccidia-focused testing for this compound.
When comparing products like this compound to antibiotics, focus on these key differentiators:
The table below summarizes the greenness appraisal results for two analytical methods, based on information from recent studies.
| Analytical Method | Assessment Tools Used | Key Findings & Comparative Greenness | Reported Experimental Conditions |
|---|
| Green Spectrophotometric Methods [1] [2] | Analytical Eco-Scale, GAPI, AGREEmetric [1] | The methods were appraised as green using these tools. They offer simplicity, use generally benign reagents, and are considered environmentally friendly [1] [2]. | • Reagent: Eosin Y in acidic medium [2]. • Detection: Spectrophotometric (Absorbance at 547 nm) or Spectrofluorimetric (λex 470 nm / λem 552 nm) [2]. • Solvent: Predominantly aqueous buffer systems [2]. | | Stability-Indicating HPLC Method [3] | Analytical Eco-Scale, GAPI, AGREE, BAGI, RGB [3] | The method was designed for sustainability. Assessments with tools like AGREE and the Analytical Eco-Scale illustrated its enhanced environmental friendliness [3]. | • Column: Supelcosil C18 [3]. • Mobile Phase: 0.05 M KH₂PO₄ and Acetonitrile (80:20, v/v) [3]. • Flow Rate: 2.0 mL min⁻¹ [3]. |
For researchers interested in replicating or evaluating these methods, here is a detailed breakdown of the experimental protocols, particularly for the spectrophotometric approaches.
This methodology targets the tertiary amino groups in amprolium to form an ion-pair complex.
To clearly illustrate the process of evaluating the environmental impact of an analytical method, the following diagram maps out the key steps and decision points, referencing the tools mentioned in the research.
The table below synthesizes the key safety aspects of amprolium and sulfonamides for target animals, consumers, and users.
| Aspect | This compound | Sulfonamides |
|---|---|---|
| Primary Use | Coccidiostat (thiamine antagonist) [1] [2] | Antibacterial; some have anticoccidial activity (dihydropteroate synthetase inhibitor) [3] [2] |
| Mode of Action | Antagonizes thiamine (Vitamin B1), disrupting carbohydrate synthesis [1] [4] | Inhibits folic acid synthesis; some combined with diaminopyrimidines for synergistic effect [3] [2] |
| Target Animal Safety | Safe for chickens at 125 mg/kg feed; safety margin ≥5 [1] | Information not covered in search results |
| Consumer Safety | No MRL established; insufficient data for full consumer safety conclusion [1] | Adverse effects include allergic reactions (3-8% incidence), digestive/respiratory issues, and serious skin reactions (e.g., Stevens-Johnson syndrome) [3] |
| User Safety | Considered a skin and respiratory sensitizer; inhalation of dust poses a risk [1] | Information not covered in search results |
| Environmental Safety | No risk to environment at recommended doses for chickens [1] | Not readily biodegradable; potential environmental toxicity [3] |
| Antibacterial Activity | No significant antibacterial activity [1] | Broad-spectrum antibacterial activity [3] |
The following are key experimental methodologies cited in the recent literature for analyzing these compounds, which are crucial for generating the safety and efficacy data presented above.
Spectrophotometric & Spectrofluorimetric Determination of this compound [4]
Synthesis and Analysis of Sulfonamides [3] [5]
To further clarify the differences, the diagram below illustrates the distinct biochemical pathways targeted by each drug class and a general workflow for their analysis.
The diagram highlights that this compound and sulfonamides act on entirely different pathways. This compound is a thiamine antagonist specific to parasites [1] [2], while sulfonamides are antibacterial agents that disrupt folate synthesis [3] [2].
| Aspect | Details |
|---|---|
| Product Form | 10% Liquid Solution [1] [2], 20% Soluble Powder [3] |
| Approx. Cost | From $5.95 (for a 1oz liquid) to $20.99 (for a 10oz powder) [2] [3] |
| Mode of Action | Competitively inhibits thiamine (Vitamin B1) uptake in coccidia [4] [5] |
| Reported Efficacy (vs. E. tenella) | Significant improvement in body weight gain and feed intake; reduced oocyst shedding and lesion severity [4] |
| Mortality in Challenge Study | 20% (same as infected, untreated control) [4] |
A 2025 study provides direct experimental data comparing this compound with probiotics, both alone and in combination [4]. The workflow and key findings of this study are summarized below.
Key Findings from the Study: [4]
When evaluating cost-effectiveness for poultry production, the following factors are crucial:
To build a more complete comparison guide, you might consider: